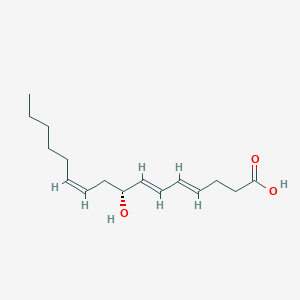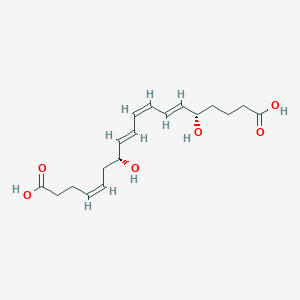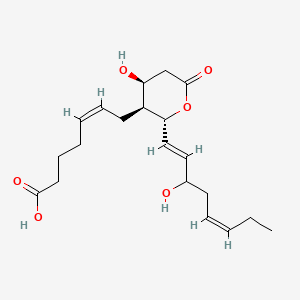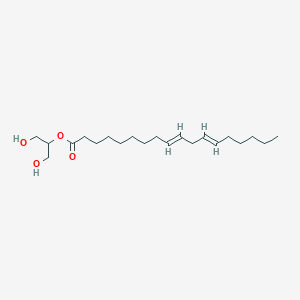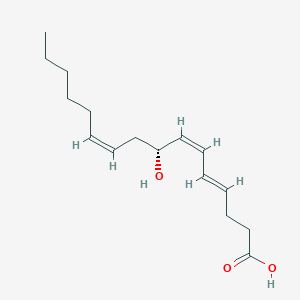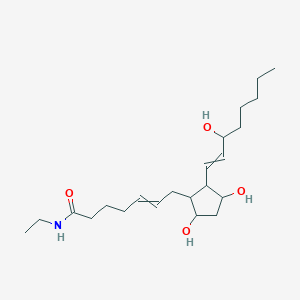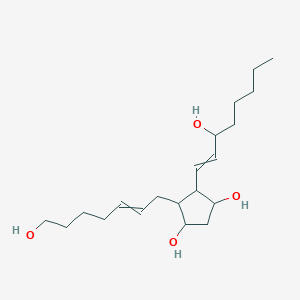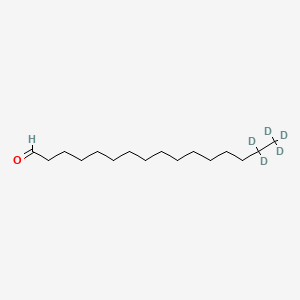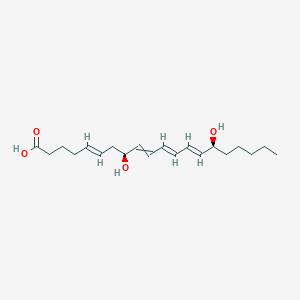
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the eicosanoid family, which plays a significant role in various biological processes, including inflammation and immunity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves multi-step organic reactions. One common approach is the oxidation of arachidonic acid, a polyunsaturated fatty acid, using specific enzymes or chemical oxidants. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogenating agents or alkylating agents are employed, typically under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives.
科学的研究の応用
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Research focuses on its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.
作用機序
The mechanism of action of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators.
類似化合物との比較
Similar Compounds
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid: Another eicosanoid with similar structural features but different biological activities.
Arachidonic acid: The precursor to many eicosanoids, including (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid.
Prostaglandins: A group of eicosanoids with diverse physiological functions, including regulation of inflammation and blood flow.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 are particularly significant for its interaction with molecular targets.
特性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10?/t18-,19+/m0/s1 |
InChIキー |
NNPWRKSGORGTIM-NNTGTBMISA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C/C=C[C@H](C/C=C/CCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
